![molecular formula C20H20N2O4 B2491839 N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952986-14-0](/img/structure/B2491839.png)
N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
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Description
Research on compounds similar to “N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” often focuses on their potential applications in medicinal chemistry, particularly due to their structural features which can exhibit significant biological activities. The isoxazole ring, for instance, is a crucial component in various pharmaceuticals and bioactive molecules.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, including amidation, acylation, and cycloaddition reactions. For example, the synthesis of N-substituted acetamide derivatives can be accomplished through the amidation of acyl chlorides with amines in the presence of suitable catalysts and conditions (Yıldırım & Çetin, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns (Bunev et al., 2013).
Chemical Reactions and Properties
Compounds with an isoxazole moiety can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, allowing for further functionalization or the formation of complex heterocyclic systems. Their chemical reactivity is influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems or during the formulation of pharmaceuticals. These properties are determined through empirical studies and are essential for compound optimization (Lazareva et al., 2017).
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor and metolachlor has revealed their metabolic pathways in both human and rat liver microsomes, underscoring the importance of understanding the metabolic activation pathways that could lead to carcinogenic outcomes. The study showed differences in the metabolism of these herbicides between human and rat liver microsomes, highlighting the complexities of their bioactivation and the potential for DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Antitumor Activity of Synthesized Compounds
A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity against various cancer cells in vitro. XN05's mechanism involves disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis, showing the potential for therapeutic treatment of malignancies (Wu et al., 2009).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with their coordination complexes showing significant antioxidant activity. This research points to the potential application of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUIOAQKMODHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide |
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